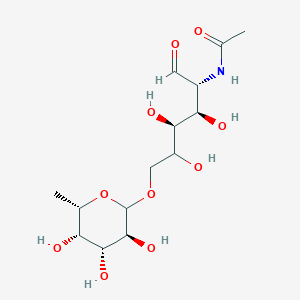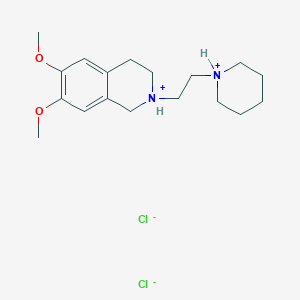
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(2-piperidinoethyl)isoquinoline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(2-piperidinoethyl)isoquinoline dihydrochloride, also known as L-Stepholidine (L-SPD), is a synthetic compound that belongs to the class of isoquinoline alkaloids. It was first isolated from the Chinese herb Stephania intermedia in 1989 and has since been studied extensively for its potential therapeutic applications in various diseases.
Mécanisme D'action
The exact mechanism of action of L-SPD is not fully understood. However, it has been shown to interact with various molecular targets in the brain, including dopamine receptors, NMDA receptors, and sigma receptors. L-SPD has been shown to increase the release of dopamine and inhibit the reuptake of dopamine, which may contribute to its neuroprotective and anti-addictive effects. L-SPD has also been shown to modulate glutamate neurotransmission through its interaction with NMDA receptors, which may be relevant to its potential therapeutic effects in schizophrenia.
Biochemical and Physiological Effects
L-SPD has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. L-SPD has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases. In addition, L-SPD has been shown to improve motor function and cognitive performance in animal models of Parkinson's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
L-SPD has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which is important for preclinical studies. L-SPD has also been shown to have good bioavailability and pharmacokinetic properties, which make it a suitable candidate for drug development. However, there are also some limitations to using L-SPD in lab experiments. It has a low solubility in water, which may limit its use in certain assays. In addition, L-SPD has not been extensively studied in human clinical trials, which limits our understanding of its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on L-SPD. One direction is to further elucidate its mechanism of action and molecular targets in the brain. This will provide insights into its potential therapeutic applications in various diseases. Another direction is to conduct human clinical trials to assess its safety and efficacy in humans. This will be important for the development of L-SPD as a potential therapeutic agent. Finally, there is a need to develop novel formulations of L-SPD with improved solubility and bioavailability, which will enhance its potential as a drug candidate.
Méthodes De Synthèse
L-SPD can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-(2-aminopropyl)phenol with 3,4-dimethoxybenzaldehyde to form the intermediate 2-(3,4-dimethoxybenzyl)-2-(2-hydroxypropyl)amine. The intermediate is then cyclized with formaldehyde and hydrogen chloride to form L-SPD dihydrochloride. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
L-SPD has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, drug addiction, and schizophrenia. It has been shown to have neuroprotective, anti-inflammatory, and anti-oxidant properties, which make it a promising candidate for the treatment of neurodegenerative diseases. L-SPD has also been shown to modulate dopamine and glutamate neurotransmission, which is relevant to the treatment of drug addiction and schizophrenia.
Propriétés
Numéro CAS |
102395-78-8 |
|---|---|
Nom du produit |
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(2-piperidinoethyl)isoquinoline dihydrochloride |
Formule moléculaire |
C18H30Cl2N2O2 |
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
6,7-dimethoxy-2-(2-piperidin-1-ium-1-ylethyl)-1,2,3,4-tetrahydroisoquinolin-2-ium;dichloride |
InChI |
InChI=1S/C18H28N2O2.2ClH/c1-21-17-12-15-6-9-20(14-16(15)13-18(17)22-2)11-10-19-7-4-3-5-8-19;;/h12-13H,3-11,14H2,1-2H3;2*1H |
Clé InChI |
CBHBXXOIGADZBY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C[NH+](CCC2=C1)CC[NH+]3CCCCC3)OC.[Cl-].[Cl-] |
SMILES canonique |
COC1=C(C=C2C[NH+](CCC2=C1)CC[NH+]3CCCCC3)OC.[Cl-].[Cl-] |
Synonymes |
6,7-dimethoxy-2-[2-(3,4,5,6-tetrahydro-2H-pyridin-1-yl)ethyl]-3,4-dihy dro-1H-isoquinoline dichloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



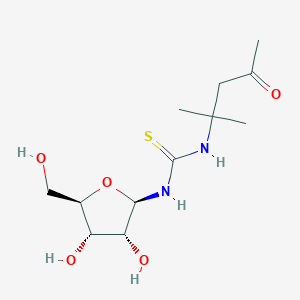

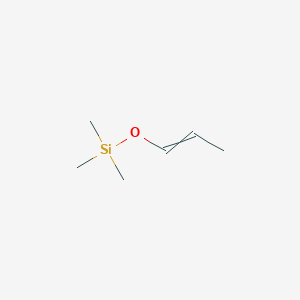

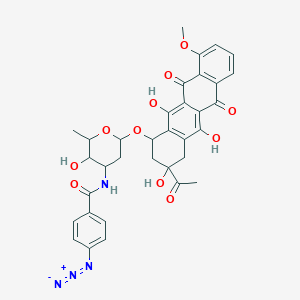
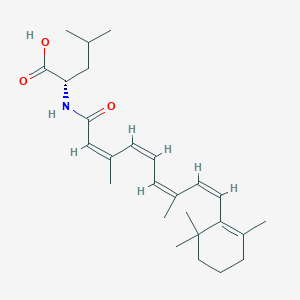
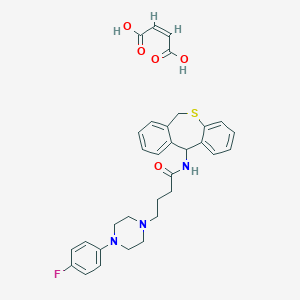
![(E,5S,6S)-5-acetyloxy-6-[(3R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B216892.png)
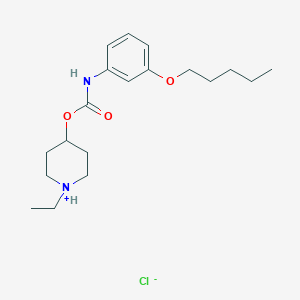
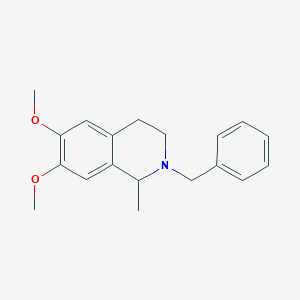

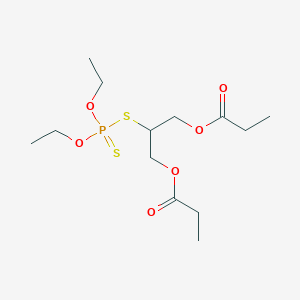
![(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B216921.png)
